
2,4-Diethoxybenzaldehyde
Overview
Description
2,4-Diethoxybenzaldehyde is an organic compound with the molecular formula C11H14O3. It is a derivative of benzaldehyde, where two ethoxy groups are substituted at the 2 and 4 positions of the benzene ring. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Diethoxybenzaldehyde can be synthesized through the ethylation of 2,4-dihydroxybenzaldehyde. The reaction typically involves the use of ethyl iodide and a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete ethylation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 2,4-Diethoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,4-diethoxybenzoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 2,4-diethoxybenzyl alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the ethoxy groups direct the incoming electrophile to the meta position relative to the aldehyde group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles like bromine or nitric acid in the presence of a catalyst.
Major Products Formed:
Oxidation: 2,4-Diethoxybenzoic acid.
Reduction: 2,4-Diethoxybenzyl alcohol.
Substitution: Meta-substituted derivatives of this compound.
Scientific Research Applications
2,4-Diethoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of drugs with potential therapeutic effects.
Industry: this compound is used in the production of dyes, fragrances, and polymers.
Mechanism of Action
The mechanism of action of 2,4-Diethoxybenzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The ethoxy groups enhance its lipophilicity, allowing it to penetrate biological membranes more effectively. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity.
Comparison with Similar Compounds
2,4-Dimethoxybenzaldehyde: Similar in structure but with methoxy groups instead of ethoxy groups.
2,4-Dihydroxybenzaldehyde: Lacks the ethoxy groups and has hydroxyl groups instead.
2,4-Dichlorobenzaldehyde: Contains chlorine atoms instead of ethoxy groups.
Uniqueness: 2,4-Diethoxybenzaldehyde is unique due to its ethoxy substituents, which impart distinct chemical and physical properties. These properties influence its reactivity and applications, making it a valuable compound in organic synthesis and industrial applications.
Biological Activity
2,4-Diethoxybenzaldehyde, with the chemical formula , is a compound that has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and potential applications in medicine.
- Molecular Weight : 194.2271 g/mol
- CAS Number : 22924-16-9
- IUPAC Name : this compound
The structure of this compound features two ethoxy groups attached to the benzene ring at the 2 and 4 positions, contributing to its lipophilicity and potential biological interactions .
Antimutagenic Effects
Research has indicated that this compound exhibits significant antimutagenic properties . A study demonstrated that it could decrease induced mutation frequency by 42% to 91% , showcasing its potential as a protective agent against mutagenesis . The mechanism involves the inhibition of mutagenic agents, which may be attributed to its structural characteristics that allow it to interact with DNA or related enzymes.
Enzyme Inhibition
This compound has been identified as an inhibitor of specific enzymes , particularly aldehyde dehydrogenases (ALDHs). ALDHs are crucial in detoxifying aldehydes and are implicated in various cancers. The compound's inhibitory activity suggests it may play a role in cancer prevention or therapy by modulating the activity of these enzymes.
Study on Antiplasmodial Activity
A notable investigation assessed the antiplasmodial activity of derivatives related to this compound. The study found that modifications in the molecular structure significantly influenced activity against Plasmodium falciparum, with some derivatives showing IC50 values as low as 0.014 µM against chloroquine-sensitive strains, indicating a strong potential for developing antimalarial agents from this compound .
Cytotoxicity Assessments
In vitro cytotoxicity studies have shown that while some derivatives exhibit high antiplasmodial activity, they also present varying levels of cytotoxicity towards mammalian cells. For instance, select compounds derived from this compound demonstrated IC50 values ranging from 9.24 µM to 159.3 µM against rat skeletal myoblasts (L-6 cells). This highlights the need for careful evaluation of selectivity and safety profiles when considering therapeutic applications .
Summary of Key Findings
Biological Activity | Observations | IC50 Values |
---|---|---|
Antimutagenic | Decreased mutation frequency by 42% to 91% | N/A |
Antiplasmodial | Active against P. falciparum | As low as 0.014 µM |
Cytotoxicity | Varies among derivatives | 9.24 µM - 159.3 µM |
Enzyme Inhibition | Inhibits aldehyde dehydrogenases | N/A |
Q & A
Basic Questions
Q. What are the key spectroscopic techniques for characterizing 2,4-Diethoxybenzaldehyde?
To confirm the structure and purity of this compound, researchers commonly employ:
- Nuclear Magnetic Resonance (NMR) Spectroscopy :
- ¹H NMR : Ethoxy groups (OCH₂CH₃) produce distinct splitting patterns (quartet for CH₂ and triplet for CH₃). The aldehyde proton (~9.8–10.0 ppm) and aromatic protons (split based on substitution pattern) are critical for structural confirmation.
- ¹³C NMR : Key signals include the aldehyde carbon (~190–195 ppm), aromatic carbons (110–150 ppm), and ethoxy carbons (CH₂ at ~60–70 ppm, CH₃ at ~15 ppm).
- Infrared (IR) Spectroscopy : Strong absorption bands for the aldehyde C=O stretch (~1700 cm⁻¹) and ether C-O stretches (~1100–1250 cm⁻¹).
- Mass Spectrometry (MS) : Molecular ion peak ([M]⁺) confirms molecular weight, while fragmentation patterns identify substituents like ethoxy groups.
- UV-Vis Spectroscopy : Aromatic π→π* transitions (~250–300 nm) can indicate conjugation effects from substituents .
Q. How does the substitution pattern influence the solubility and stability of this compound?
- Solubility : The two ethoxy groups enhance lipophilicity (predicted logP >2.5), making it more soluble in organic solvents (e.g., ethanol, DCM) than in water. This aligns with trends observed in 4-Hydroxybenzaldehyde (logP 1.3) and other alkoxy-substituted benzaldehydes .
- Stability : The electron-donating ethoxy groups may stabilize the aldehyde against oxidation compared to unsubstituted benzaldehyde. However, prolonged exposure to light or acidic/basic conditions could degrade the compound, necessitating storage in inert atmospheres .
Q. What synthetic routes are reported for alkoxy-substituted benzaldehydes, and how might they apply to this compound?
- Etherification of 2,4-Dihydroxybenzaldehyde : Reacting 2,4-dihydroxybenzaldehyde with ethyl bromide or ethyl iodide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) under reflux. This method is analogous to the synthesis of 4-{2-[2-(4-Formylphenoxy)ethoxy]ethoxy}benzaldehyde using bis(2,2'-dichloroethyl)ether .
- Protection-Deprotection Strategies : Temporarily protecting hydroxyl groups (e.g., as acetates) before ethoxylation, followed by deprotection. This avoids over-alkylation .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in nucleophilic addition reactions?
- Density Functional Theory (DFT) : Calculate electrophilicity indices (e.g., Fukui functions) to identify reactive sites. The aldehyde carbon is the primary electrophilic center, but ethoxy groups may influence electron density via resonance.
- Solvent Effects : Simulate solvent interactions (e.g., ethanol vs. DMSO) to predict reaction rates. Polar aprotic solvents may stabilize transition states in nucleophilic additions .
Q. What strategies resolve contradictions in reported synthetic yields for this compound?
- Reaction Optimization :
- Analytical Validation : Cross-validate yields using HPLC or GC-MS to confirm purity .
Q. How does this compound serve as a precursor in macrocyclic or pharmaceutical compound synthesis?
- Schiff Base Formation : React with polyamines (e.g., ethylenediamine) to form macrocycles via [2+2] or [2+3] condensations. The ethoxy groups may enhance solubility during cyclization .
- Drug Intermediate : As seen with 4-Hydroxybenzaldehyde (used in bezafibrate synthesis), this compound could be a building block for antihypertensive or antimicrobial agents .
Q. What toxicological considerations are relevant for handling this compound?
- Structural Analogues : While direct data is lacking, structurally similar compounds (e.g., 2-Hydroxy-4-methoxybenzaldehyde) suggest moderate toxicity. Precautionary measures include:
Q. How do substituents (ethoxy vs. methoxy) affect the electronic properties of benzaldehyde derivatives?
- Electron Donation : Ethoxy groups are stronger electron donors than methoxy, potentially increasing the aldehyde's reactivity in electrophilic substitutions.
- Steric Effects : Larger ethoxy groups may hinder reactions at the para position compared to methoxy.
- Spectroscopic Shifts : Compare NMR/IR data of this compound with 4-Methoxybenzaldehyde to quantify substituent effects .
Q. Methodological Notes
- Data Gaps : Limited direct studies on this compound necessitate reliance on analogues (e.g., 4-Methoxybenzaldehyde, 2,5-Diethoxybenzaldehyde).
- Validation : Cross-reference synthetic protocols with computational models and experimental replicates to ensure reproducibility.
- Safety Protocols : Follow guidelines for aldehydes (flammability, toxicity) and ethers (volatility) .
Properties
IUPAC Name |
2,4-diethoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-3-13-10-6-5-9(8-12)11(7-10)14-4-2/h5-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWAODQUCDFPGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00342992 | |
Record name | 2,4-Diethoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00342992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22924-16-9 | |
Record name | 2,4-Diethoxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22924-16-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Diethoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00342992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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